
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide
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Overview
Description
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide is a chemical compound with the molecular formula C14H18Br2ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 7-chloroquinoline.
Substitution Reaction: 7-chloroquinoline undergoes a nucleophilic aromatic substitution reaction with 4-methylpiperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Formation of Dihydrobromide Salt: The resulting product, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, is then treated with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 7-chloroquinoline and 4-methylpiperazine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Formation of Dihydrobromide Salt: The purified product is then converted to the dihydrobromide salt by treatment with hydrobromic acid.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be substituted by nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The piperazine ring can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Antimalarial Applications
One of the primary applications of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide is its role in antimalarial therapy. The compound has been identified as an intermediate in the synthesis of piperaquine, a well-known antimalarial agent used in combination therapies for treating Plasmodium falciparum malaria. Piperaquine has garnered renewed interest for its efficacy in Artemisinin-based Combination Therapy (ACT), which is crucial for managing malaria due to its long half-life and effectiveness against chloroquine-resistant strains .
Case Study: Efficacy Against Malaria
In studies evaluating various quinoline derivatives, compounds similar to 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values significantly lower than those of traditional treatments . For instance, derivatives showed IC50 values around 2 μM, indicating strong antimalarial potential.
Anticancer Applications
This compound has also been explored for its anticancer properties. Recent research has synthesized novel derivatives that were evaluated against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. One derivative exhibited remarkable cytotoxicity with IC50 values of 6.502 μM against MCF-7 and 11.751 μM against PC3, comparable to the standard drug doxorubicin .
Antiviral Applications
The antiviral potential of this compound has also been investigated, particularly concerning HIV. Compounds within this structural class have shown activity against HIV-1, with mechanisms involving interaction with nucleic acids that enhance their antiviral efficacy .
Research Findings
In vitro studies reported effective concentrations (EC50) for selected quinolines against HIV-1 ranging from 0.9 to 68.2 μM, highlighting their potential as antiviral agents . The structural features of these compounds facilitate their intercalation into DNA, disrupting viral replication processes.
Summary of Pharmacological Profiles
The following table summarizes the pharmacological profiles and activities associated with this compound:
Mechanism of Action
The mechanism of action of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide involves:
Molecular Targets: It targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit the activity of enzymes such as acetylcholinesterase and interact with receptors like serotonin and dopamine receptors.
Effects: The compound exerts its effects by binding to these molecular targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide
- 7-Chloro-4-(1-pyrrolidinyl)quinoline
- 4-(2-methyl-1-piperidinyl)-2-(2-thienyl)quinoline dihydrobromide
Uniqueness
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide is unique due to:
- Structural Features : The presence of a piperazine ring with a methyl substituent at the 4-position.
- Biological Activity : Its potential to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
Biological Activity
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure:
- Molecular Formula: C14H18Br2ClN3
- Molecular Weight: 423.57 g/mol
- IUPAC Name: 7-chloro-4-(4-methylpiperazin-1-yl)quinoline; dihydrobromide
- CAS Number: 853343-94-9
The compound is synthesized through nucleophilic aromatic substitution of 7-chloroquinoline with 4-methylpiperazine, followed by treatment with hydrobromic acid to form the dihydrobromide salt .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
The compound has been shown to inhibit the VEGFR-II pathway, which is crucial in cancer progression, indicating its potential as a therapeutic agent in cancer management .
Antimalarial Activity
The compound also demonstrates antimalarial activity against Plasmodium falciparum, with reported IC50 values ranging from 1.18 μM to 0.97 μM, showcasing its effectiveness against resistant strains of malaria . The mechanism involves inhibition of key enzymes essential for the parasite's survival.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Sirtuins: The compound acts as a potent inhibitor of sirtuins, which are involved in cellular aging and metabolism.
- Serotonin Transporters: It inhibits serotonin uptake, potentially affecting mood regulation and neurochemical pathways .
- Enzyme Inhibition: It targets enzymes such as acetylcholinesterase, contributing to its diverse pharmacological effects .
Case Studies and Research Findings
- Cytotoxic Evaluation: A study evaluated a series of derivatives based on this compound against MCF-7 and PC3 cell lines, identifying potent analogs with enhanced activity compared to standard treatments like doxorubicin .
- Antimalarial Studies: In another investigation, derivatives were tested for their ability to inhibit P. falciparum, leading to the identification of compounds with superior efficacy compared to traditional antimalarials .
- Hybrid Molecule Research: Structural modifications have led to hybrid molecules that combine the quinoline scaffold with other active pharmacophores, enhancing their therapeutic profiles across multiple disease models, including anti-HIV and anti-diabetic activities .
Properties
CAS No. |
853343-94-9 |
---|---|
Molecular Formula |
C14H18Br2ClN3 |
Molecular Weight |
423.57 g/mol |
IUPAC Name |
7-chloro-4-(4-methylpiperazin-1-yl)quinoline;dihydrobromide |
InChI |
InChI=1S/C14H16ClN3.2BrH/c1-17-6-8-18(9-7-17)14-4-5-16-13-10-11(15)2-3-12(13)14;;/h2-5,10H,6-9H2,1H3;2*1H |
InChI Key |
DVYIEWJCYIQAOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl.Br.Br |
Origin of Product |
United States |
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